2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)
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Overview
Description
2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) is a free radical initiator commonly used in polymer synthesis. This compound is known for its ability to initiate polymerization reactions, particularly in the production of various polymers and copolymers. It is a water-soluble initiator used in both heterogeneous and homogeneous free-radical polymerizations .
Preparation Methods
The synthesis of 2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) typically involves the reaction of 4,4’-azobis(4-cyanopentanoic acid) with other reagents under controlled conditions. One common method involves the use of ethyl acetate as a solvent, where the compound is degassed to remove any impurities . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) undergoes various chemical reactions, primarily involving radical formation. The compound can decompose thermally or photochemically to produce free radicals, which then initiate polymerization reactions . Common reagents used in these reactions include solvents like N,N-dimethylformamide and water. The major products formed from these reactions are typically polymers and copolymers, depending on the monomers used in the polymerization process .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an initiator for radical polymerizations, enabling the synthesis of various polymers and copolymers . In biology and medicine, it is used in the preparation of polymeric nanoparticles for drug delivery systems and other biomedical applications . In industry, it is used in the production of coatings, adhesives, and other polymer-based materials .
Mechanism of Action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) involves the thermal or photochemical decomposition of the compound to produce free radicals. These radicals then initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets and pathways involved in these reactions are primarily related to the formation and propagation of free radicals.
Comparison with Similar Compounds
2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) is similar to other azo initiators such as 2,2’-azobis(2-methylpropionitrile) and 4,4’-azobis(4-cyanovaleric acid) . it is unique in its water solubility and its ability to initiate polymerizations in both heterogeneous and homogeneous systems . This makes it particularly useful in a wide range of applications compared to other similar compounds.
Properties
CAS No. |
57101-68-5 |
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Molecular Formula |
C12H16N4O4 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-[(1-carboxy-3-cyanobutyl)diazenyl]-4-cyanopentanoic acid |
InChI |
InChI=1S/C12H16N4O4/c1-7(5-13)3-9(11(17)18)15-16-10(12(19)20)4-8(2)6-14/h7-10H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
PTZRYAAOQPNAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)O)N=NC(CC(C)C#N)C(=O)O)C#N |
Origin of Product |
United States |
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